3-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine
CAS No.: 1866125-77-0
Cat. No.: VC3161129
Molecular Formula: C10H13N3S
Molecular Weight: 207.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1866125-77-0 |
|---|---|
| Molecular Formula | C10H13N3S |
| Molecular Weight | 207.3 g/mol |
| IUPAC Name | 3-(4-thiophen-3-ylpyrazol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C10H13N3S/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 |
| Standard InChI Key | VDIDNQNMRHQYOV-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=CN(N=C2)CCCN |
| Canonical SMILES | C1=CSC=C1C2=CN(N=C2)CCCN |
Introduction
The compound 3-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine is a synthetic organic molecule that combines a thiophene ring with a pyrazole moiety linked to a propanamine chain. Despite the lack of specific information on this exact compound in the provided search results, similar compounds often exhibit interesting pharmacological properties due to their structural features. This article will provide a general overview of related compounds and discuss potential applications based on similar structures.
Synthesis and Characterization
Synthesis of similar compounds often involves multi-step reactions starting from commercially available reagents. For example, compounds with thiophene and pyrazole moieties can be synthesized using methods involving the formation of the pyrazole ring followed by attachment of the thiophene group . Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| n-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine | C11H15N3S | 221.32 g/mol | Unknown |
| N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]-1-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide | C19H26N4O2S | 375 Da | Unknown |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume